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Ethyl 2-(3-chlorophenyl)-2-

oxoacetate

Cat. No.: B1302080 Get Quote

An In-depth Technical Guide to Ethyl 3-chlorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 3-chlorobenzoylformate, also known as ethyl 2-(3-chlorophenyl)-2-oxoacetate, is an α-

keto ester of significant interest in synthetic organic chemistry and biocatalysis. Its utility as a

substrate for producing valuable chiral building blocks, such as optically pure mandelate esters,

positions it as a relevant compound in the field of drug discovery and development. This

document provides a comprehensive overview of its chemical properties, spectroscopic data,

synthesis protocols, and key applications, with a focus on its role in asymmetric synthesis.

Chemical Identity and Physicochemical Properties
Ethyl 3-chlorobenzoylformate is a halogenated aromatic α-keto ester. While extensive

experimental data on its physical properties are not widely published, key identifiers and

computed values provide a foundational understanding of the compound.

Table 1: Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1302080?utm_src=pdf-interest
https://www.benchchem.com/product/b1302080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name ethyl 2-(3-chlorophenyl)-2-oxoacetate

Synonym Ethyl 3-chlorobenzoylformate

CAS Number 62123-73-3[1][2][3]

Molecular Formula C₁₀H₉ClO₃[1][4]

Molecular Weight 212.63 g/mol [1][4]

InChI
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-

3-5-8(11)6-7/h3-6H,2H2,1H3[5]

InChIKey AORWOAPLLYVOEU-UHFFFAOYSA-N[5]

SMILES CCOC(=O)C(=O)C1=CC(=CC=C1)Cl[2][6]

Table 2: Physicochemical Properties
Property Value Notes

Appearance Powder or clear liquid
Commercial sources vary in

their description.[7]

Storage Conditions
Sealed in dry, 2-8°C or Room

Temperature

Recommended for maintaining

stability.[2][6]

Topological Polar Surface Area

(TPSA)
43.37 Å² Computationally predicted.[6]

logP 2.0858 Computationally predicted.[6]

Hydrogen Bond Donors 0 Computationally predicted.[6]

Hydrogen Bond Acceptors 3 Computationally predicted.[6]

Rotatable Bonds 3 Computationally predicted.[6]

Note: Experimental values for boiling point, melting point, and density are not consistently

available in public literature.
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Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Ethyl 3-chlorobenzoylformate.

The following data has been reported in the literature.

Table 3: NMR Spectroscopic Data (CDCl₃)
Type Chemical Shift (δ) / ppm Assignment

¹H NMR 1.43 (t, J = 7.2 Hz, 3H) -O-CH₂-CH₃

4.46 (q, J = 7.2 Hz, 2H) -O-CH₂-CH₃

7.47 (t, J = 7.8 Hz, 1H) Ar-H

7.60-7.65 (m, 1H) Ar-H

7.89-7.94 (m, 1H) Ar-H

8.00-8.03 (m, 1H) Ar-H

¹³C NMR 14.2 -O-CH₂-CH₃

62.8 -O-CH₂-CH₃

128.3 Ar-C

129.9 Ar-C

130.3 Ar-C

134.1 Ar-C

134.9 Ar-C

163.2 (Est.) C=O (Ester)

185.1 (Est.) C=O (Keto)

NMR data sourced from a supplementary information file from The Royal Society of Chemistry.

[1] The chemical shifts for the two carbonyl carbons were not explicitly listed for this compound

but are estimated based on a structurally similar compound (Ethyl 4-bromobenzoylformate)

from the same source.
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Note: Experimental Infrared (IR) and full Mass Spectrometry (MS) data are not readily available

in the cited literature. However, predicted collision cross-section values for various adducts in

mass spectrometry have been calculated.[5]

Synthesis and Experimental Protocols
The synthesis of α-keto esters like Ethyl 3-chlorobenzoylformate can be achieved through

various methods. A notable example is the rhodium-catalyzed reaction of ethyl cyanoformate

with an appropriate arylboronic acid.[1]

General Synthesis Protocol: Rhodium-Catalyzed Cross-
Coupling
This protocol describes the synthesis of Ethyl 3-chlorobenzoylformate from 3-

chlorophenylboronic acid and ethyl cyanoformate.

Reagents and Equipment:

3-chlorophenylboronic acid

Ethyl cyanoformate

[Rh(OH)(cod)]₂ (Rhodium catalyst)

Boric acid (H₃BO₃)

1,4-Dioxane (freshly distilled)

Ethyl acetate (AcOEt)

Citric acid (10% aqueous solution)

Water and Brine

Sodium sulfate (Na₂SO₄)

Standard laboratory glassware for inert atmosphere reactions
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Preparative thin-layer chromatography (TLC) equipment

Procedure:

In a reaction vessel under an Argon atmosphere, combine 3-chlorophenylboronic acid (0.6

mmol, 1.2 equiv), boric acid (1.0 mmol, 2.0 equiv), [Rh(OH)(cod)]₂ (0.0125 mmol, 2.5 mol%),

and ethyl cyanoformate (0.5 mmol, 1.0 equiv) in 1,4-dioxane (1 ml).[1]

Stir the mixture for 30 minutes at room temperature.[1]

Heat the reaction mixture to 60 °C and maintain for 3 hours.[1]

After the reaction period, cool the mixture to room temperature.

Dilute the mixture with ethyl acetate (10 ml) and wash with a 10% aqueous citric acid

solution (5 ml).[1]

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 5 ml).[1]

Combine all organic extracts and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

Filter and remove the solvent under reduced pressure.

Purify the resulting residue by preparative thin-layer chromatography (using a hexane:ethyl

acetate solvent system) to yield Ethyl 3-chlorobenzoylformate. An 81% yield has been

reported for this procedure.[1]
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Starting Materials

Catalyst System

3-chlorophenylboronic acid

Reaction Conditions:
1,4-Dioxane, 60°C, 3h

Under Argon

Ethyl cyanoformate

[Rh(OH)(cod)]2

Boric acid

Aqueous Workup:
EtOAc / Citric Acid

Purification:
Preparative TLC Ethyl 3-chlorobenzoylformate

Click to download full resolution via product page

Synthesis workflow for Ethyl 3-chlorobenzoylformate.

Applications in Drug Development and Asymmetric
Synthesis
The primary application of Ethyl 3-chlorobenzoylformate is as a prochiral substrate in

asymmetric synthesis to produce enantiomerically pure α-hydroxy esters (mandelates). These

products are valuable chiral intermediates for the synthesis of pharmaceuticals.

Biocatalytic Reduction
Ethyl 3-chlorobenzoylformate serves as a substrate for aldo-keto reductase (AKR) enzymes.[3]

These enzymes, often from microorganisms like Candida tenuis, catalyze the stereoselective

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1302080?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4064709/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reduction of the α-keto group to a hydroxyl group, using a cofactor such as NADH. This

enzymatic transformation is highly valued for its exceptional enantioselectivity, often yielding

the corresponding ethyl (R)- or (S)-3-chloromandelate with high turnover numbers and

enantiomeric excess.[3]

The efficiency of this reduction can be significantly enhanced through protein engineering of the

reductase enzyme, making it a viable method for the industrial production of chiral

intermediates.[3]

Ethyl 3-chlorobenzoylformate
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(Chiral Product)
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Workflow of the enzymatic reduction of Ethyl 3-chlorobenzoylformate.

Asymmetric Hydrogenation
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In addition to biocatalysis, Ethyl 3-chlorobenzoylformate is used in metal-catalyzed asymmetric

hydrogenation reactions.[4] Chiral catalysts, such as platinum nanoparticles stabilized by chiral

ionic liquids, can facilitate the hydrogenation of the keto group to produce the chiral alcohol

with high conversion and enantioselectivity.[4] This method represents a key strategy in

chemical synthesis for creating stereogenic centers.

Ethyl 3-chlorobenzoylformate
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Role of Ethyl 3-chlorobenzoylformate in chiral synthesis.

Safety and Handling
Specific safety and toxicology data for Ethyl 3-chlorobenzoylformate are not widely available.

As with all laboratory chemicals, it should be handled with appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted

in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet

(SDS) from the specific vendor.
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Conclusion
Ethyl 3-chlorobenzoylformate is a valuable reagent for chemists in the pharmaceutical and fine

chemical industries. Its utility as a precursor to enantiomerically pure α-hydroxy esters via both

biocatalytic and chemocatalytic routes underscores its importance. While comprehensive

physical property data is sparse, the available information on its synthesis, characterization,

and reactivity provides a solid foundation for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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